![molecular formula C11H13NO B1266958 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 95207-68-4](/img/structure/B1266958.png)

3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Overview

Description

Synthesis Analysis

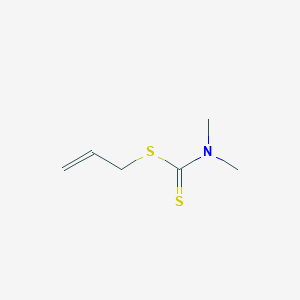

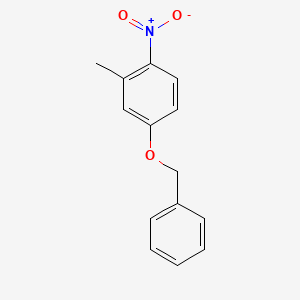

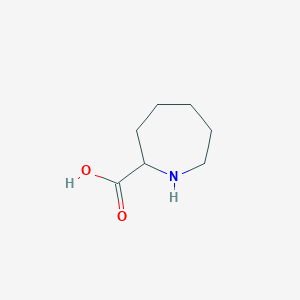

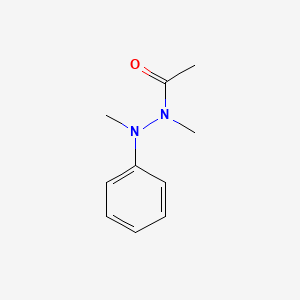

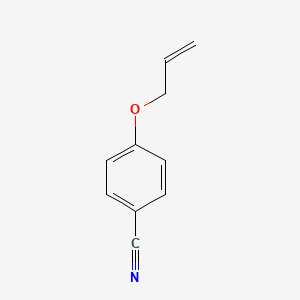

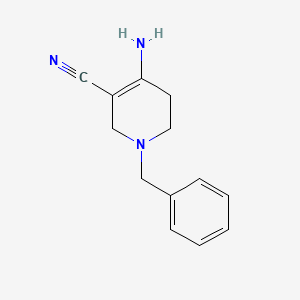

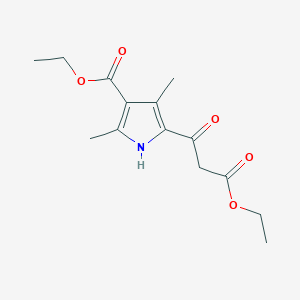

An efficient synthesis method for derivatives closely related to 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one involves a multicomponent reaction using DBU as a catalyst in THF, highlighting a typical acceptor–donor–acceptor (A–D–A) system with excellent yields (Rong et al., 2012). Furthermore, novel synthesis methods focusing on structural analogues have demonstrated the utility of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, indicating a broad scope for creating complex molecules with unique properties (Shestopalov et al., 2003).

Molecular Structure Analysis

Crystal structure and spectral characterization studies, such as those conducted by Edder et al. (2019), offer insights into the molecular conformation, supported by techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These analyses reveal intricate details about the molecule's geometry, including halogen bonds and hydrogen bonding patterns (Edder et al., 2019).

Chemical Reactions and Properties

The chemical behavior of related compounds involves interactions with the 5-HT1A receptor, as seen in derivatives synthesized from 3-amino-5-methoxy-3,4-dihydro-2H-1-benzopyran, which exhibit varying affinities based on substituent variations (Hammarberg et al., 2000). These reactions are crucial for understanding the pharmacological potential of the compound.

Physical Properties Analysis

The physical properties, including thermal stability and sensitivity of synthesized compounds, can be assessed through differential scanning calorimetry and BAM methods, providing a comparative analysis with known substances for potential application in materials science (Zhang et al., 2017).

Chemical Properties Analysis

The chemical properties can be inferred from the synthesis and reactivity patterns, especially in forming complexes and undergoing transannular reactions. These aspects highlight the compound's versatility in forming varied structural motifs and its reactivity towards different chemical entities (Camps et al., 1997).

Scientific Research Applications

Synthesis and Chemical Properties

- Efficient Synthesis : The compound has been used in the synthesis of 2-amino-4-aryl derivatives, showcasing its role in facilitating efficient and convenient multicomponent reactions. This synthesis method is highlighted for its excellent yields and simple procedure, indicating the compound's utility in chemical synthesis (Rong et al., 2012).

Pharmacological Research

- Neuroprotective Potential : Derivatives of this compound have been studied for their role as GluN2B-selective NMDA receptor antagonists. This research is particularly significant due to the high neuroprotective potential of these compounds, indicating their possible application in treating neuronal disorders (Benner et al., 2014).

- Anti-Inflammatory Activity : A series of derivatives exhibited marked influence on anti-inflammatory activities, depending on their stereochemistry. This finding suggests the compound's relevance in developing new anti-inflammatory drugs (Wong et al., 1984).

Material Science

- Molecular Structure Analysis : The compound has been used in studies analyzing molecular structures. For instance, its derivatives have been characterized using various spectroscopic methods, contributing to a deeper understanding of molecular interactions (Edder et al., 2019).

Safety And Hazards

The compound is for research use only and not for human or veterinary use. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

3-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRDYXKTQPGKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C2=C(C1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295807 | |

| Record name | 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |

CAS RN |

95207-68-4 | |

| Record name | 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B1266893.png)